molecular formula C5H11NO B153604 (1R,2R)-2-Aminocyclopentanol CAS No. 59260-76-3

(1R,2R)-2-Aminocyclopentanol

Cat. No.: B153604
CAS No.: 59260-76-3
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-RFZPGFLSSA-N
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Description

(1R,2R)-2-Aminocyclopentanol is a chiral organic compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms

Scientific Research Applications

(1R,2R)-2-Aminocyclopentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as alpha-mannosidase 2 . This enzyme plays a crucial role in the degradation of glycoproteins.

Biochemical Pathways

Related compounds have been associated with the glycolytic pathway , suggesting that (1R,2R)-2-Aminocyclopentanol might also influence similar metabolic pathways.

Result of Action

Given its potential interaction with enzymes such as alpha-mannosidase 2 , it might influence the degradation of glycoproteins, thereby affecting cellular processes.

Safety and Hazards

The safety and hazards of a compound like this would be determined by its physical and chemical properties, as well as its biological activity. This information would typically be obtained through safety testing, including tests for toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound like this would depend on its potential applications. For example, if it were a drug, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

Biochemical Analysis

Biochemical Properties

Trans-2-aminocyclopentanol plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. Cholinesterase enzymes, such as acetylcholinesterase, are responsible for breaking down acetylcholine in the synaptic cleft. The inhibition of these enzymes by trans-2-aminocyclopentanol can lead to increased levels of acetylcholine, which is essential for neurotransmission. Additionally, trans-2-aminocyclopentanol interacts with other biomolecules, including proteins and nucleic acids, where it can act as a fluorescent label or a probe for studying enzyme-substrate interactions .

Cellular Effects

Trans-2-aminocyclopentanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of acetylcholinesterase, leading to altered neurotransmission and potentially impacting cognitive functions. Furthermore, trans-2-aminocyclopentanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, trans-2-aminocyclopentanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, which prevents the breakdown of acetylcholine and enhances cholinergic signaling. Additionally, trans-2-aminocyclopentanol can bind to specific receptors and proteins, modulating their activity and leading to changes in gene expression. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans-2-aminocyclopentanol can change over time due to its stability and degradation. Studies have shown that trans-2-aminocyclopentanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that trans-2-aminocyclopentanol can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of trans-2-aminocyclopentanol vary with different dosages in animal models. At lower doses, it can enhance cholinergic signaling and improve cognitive functions. At higher doses, trans-2-aminocyclopentanol can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular functions. Threshold effects have been observed, where specific dosages lead to significant changes in biological activity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Trans-2-aminocyclopentanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, trans-2-aminocyclopentanol can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic processes within the cell .

Transport and Distribution

Within cells and tissues, trans-2-aminocyclopentanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of trans-2-aminocyclopentanol can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

Trans-2-aminocyclopentanol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, trans-2-aminocyclopentanol can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be found in the cytoplasm, where it participates in metabolic processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Aminocyclopentanol typically involves the reduction of 2-nitrocyclopentanone. One common method includes the following steps:

    Nitration: Cyclopentanone is nitrated to form 2-nitrocyclopentanone.

    Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form cyclopentanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Comparison with Similar Compounds

    (1R,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring.

    (1S,2S)-2-Aminocyclopentanol: The enantiomer of (1R,2R)-2-Aminocyclopentanol.

    Cyclopentanol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for a wide range of chemical modifications and applications. Its specific stereochemistry can lead to different biological activities compared to its enantiomers or other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440241
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68327-03-7, 59260-76-3
Record name (1R,2R)-2-Aminocyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2R)-2-aminocyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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